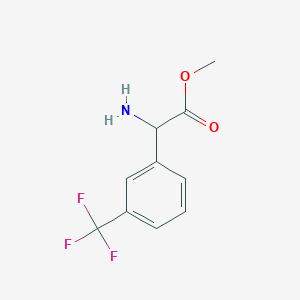

Methyl 2-cyclohexyl-2-phenylacetate

Übersicht

Beschreibung

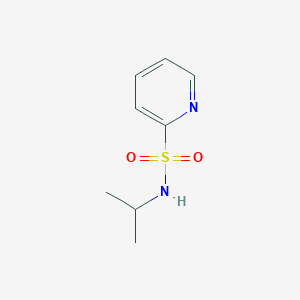

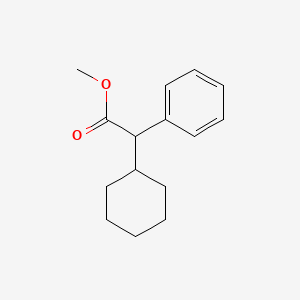

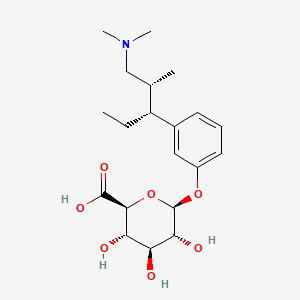

“Methyl 2-cyclohexyl-2-phenylacetate” is an organic compound with the molecular formula C15H20O2 . It has a molecular weight of 232.32 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C15H20O2/c1-17-15(16)14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2,4-5,8-9,13-14H,3,6-7,10-11H2,1H3 .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

Methyl 2-cyclohexyl-2-phenylacetate, as a phenylacetic acid derivative, is notable in the field of organic chemistry and pharmacology. For instance, Varma et al. (2006) isolated phenylacetic acid derivatives from the culture mycelia of Curvularia lunata, which includes compounds like methyl 2-acetyl-3,5-dihydroxyphenylacetate. They found that while some of these compounds lacked antimicrobial and antioxidant activity, others, such as 4-epiradicinol, exhibited inhibitory effects on various bacteria including Escherichia coli and Staphylococcus aureus (Varma et al., 2006).

Insect Attractant for Pest Control

In agricultural research, cyclohexyl phenylacetate, a closely related compound, has been found to be attractive to the checkered flower beetle, a predator of the alfalfa leafcutting bee. Davis et al. (1979) demonstrated that traps baited with cyclohexyl phenylacetate effectively captured a significant number of these beetles, suggesting potential applications in pest control and management strategies (Davis et al., 1979).

Organic Synthesis and Catalysis

In the realm of synthetic chemistry, compounds like this compound are often utilized as intermediates or reactants in various organic synthesis processes. For example, Moody and Matteson (1978) explored the oxidative rearrangement of B-methylated 1-alkene-1,1-diboronic esters to methyl ketones, demonstrating the versatility of phenylacetate derivatives in organic synthesis (Moody & Matteson, 1978). Additionally, Nomura et al. (2001) investigated the hydrogenation of methyl phenylacetate using homogeneous ruthenium-phosphine catalysis, which is crucial in the efficient production of important organic compounds (Nomura et al., 2001).

Safety and Hazards

Wirkmechanismus

Mode of Action

It’s possible that this compound could interact with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

It’s known that this compound is used in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The effects would depend on the specific targets and pathways that the compound affects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how Methyl 2-cyclohexyl-2-phenylacetate interacts with its targets and carries out its functions .

Eigenschaften

IUPAC Name |

methyl 2-cyclohexyl-2-phenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-17-15(16)14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2,4-5,8-9,13-14H,3,6-7,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGRSXGBVBMMAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCCCC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(3-Aminopropyl)piperidin-4-yl]methanol](/img/structure/B3097100.png)

![(S)-tert-Butyl 1-(chloromethyl)-5-hydroxy-1H-benzo[e]indole-3(2H)-carboxylate](/img/structure/B3097109.png)

![tert-butyl N-[benzyl(methyl)amino]carbamate](/img/structure/B3097129.png)

![[1-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/structure/B3097137.png)

![tert-Butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride](/img/structure/B3097175.png)